Product packaging for 3-Isopropoxypropylamine(Cat. No.:CAS No. 2906-12-9)

3-Isopropoxypropylamine

Cat. No.: B147148
CAS No.: 2906-12-9
M. Wt: 117.19 g/mol
InChI Key: VHYUNSUGCNKWSO-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry

Amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by a hydrocarbon group. sigmaaldrich.com 3-Isopropoxypropylamine is classified as a primary amine, as the amino group (-NH2) is attached to a single alkyl substituent. sigmaaldrich.com The presence of both an amine and an ether functional group within the same molecule gives this compound a versatile chemical nature. lookchem.com The amine group acts as a nucleophile and a base, participating in a wide range of chemical reactions such as alkylation, acylation, and amination. datainsightsmarket.com The isopropoxy group, on the other hand, influences the compound's solubility, lipophilicity, and steric properties. This dual functionality is a key aspect of its utility in chemical synthesis.

The table below provides a summary of the key chemical identifiers for this compound.

Identifier Value
IUPAC Name3-propan-2-yloxypropan-1-amine
CAS Number2906-12-9
Molecular FormulaC₆H₁₅NO
Molecular Weight117.19 g/mol
InChI KeyVHYUNSUGCNKWSO-UHFFFAOYSA-N

Significance of this compound in Contemporary Chemical Research

In contemporary chemical research, this compound is recognized as a significant building block for the synthesis of more complex molecules with specific functionalities. datainsightsmarket.com Its derivatives are being explored for a wide range of applications, from pharmaceuticals to materials science. datainsightsmarket.com

In the pharmaceutical sector, this compound is a crucial intermediate in the development of new therapeutic agents. dataintelo.com Research has shown that its derivatives may possess anti-inflammatory and analgesic properties. For instance, it has been used in the synthesis of peptoid interleukin-15 receptor antagonists, which have shown potential in suppressing inflammation associated with autoimmune diseases.

The compound's surfactant properties also make it a subject of interest in materials science and industrial applications. It is used in the formulation of emulsifiers, dispersing agents, and corrosion inhibitors. acs.org The unique structure of this compound allows for the creation of surfactants with specific hydrophilic-lipophilic balances, tailored for various applications.

Historical Perspective of this compound Studies

While detailed historical records on the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its inclusion in a 1950 technical bulletin from the American Cyanamid Co. suggests its availability and properties were of interest to the chemical industry from at least the mid-20th century. arkema.cn This early mention points towards its initial use as a substituted propylamine (B44156) with potential industrial applications. arkema.cn Over the past six decades, companies like Arkema have developed significant expertise in the manufacturing of various amines, including this compound, through processes such as alcohol and reductive amination. htfmarketreport.com The evolution of its applications has seen a shift from a general chemical intermediate to a more specialized component in the synthesis of high-value products like pharmaceuticals and advanced materials. dataintelo.com

Overview of Research Trajectories for this compound

Current and future research on this compound is following several key trajectories, driven by the demand for innovative materials and more efficient chemical processes.

One major research direction is the development of more sustainable and environmentally friendly synthesis methods for this compound and other alkoxypropylamines. acs.org This includes the exploration of novel catalysts and greener reaction conditions to improve yield and reduce waste. nih.gov

Another significant area of research is the expansion of its applications in the pharmaceutical and life sciences fields. dataintelo.com Scientists are investigating its use in the synthesis of novel drug candidates and as a component in drug delivery systems. datainsightsmarket.com For example, it has been incorporated into the structure of a peptide-peptoid hybrid that binds to lipid-phosphatidylserine, a target for anticancer therapies. mdpi.com It has also been used in the synthesis of peptoids designed to block the entry of the SARS-CoV-2 virus. d-nb.info

Furthermore, there is growing interest in the use of this compound in advanced materials, such as specialty coatings and electronic chemicals. acs.org Research is also being conducted on its potential for use in CO2 capture technologies due to the thermomorphic phase separation properties of lipophilic amines. The table below summarizes some of the key research findings and applications of this compound.

Research Area Key Findings and Applications
Pharmaceuticals Intermediate in the synthesis of anti-inflammatory agents, analgesics, and anticancer compounds. mdpi.com Used in the development of peptoid-based therapeutics.
Agrochemicals Building block for the synthesis of new pesticides and herbicides. datainsightsmarket.com
Surfactants Used as an emulsifier, dispersing agent, and in cleaning formulations.
Coatings Component in the formulation of specialty coatings.
CO2 Capture Investigated for its potential in thermomorphic solvent systems for CO2 absorption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO B147148 3-Isopropoxypropylamine CAS No. 2906-12-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yloxypropan-1-amine
Source PubChem
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InChI

InChI=1S/C6H15NO/c1-6(2)8-5-3-4-7/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYUNSUGCNKWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062699
Record name 1-Propanamine, 3-(1-methylethoxy)-
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Molecular Weight

117.19 g/mol
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CAS No.

2906-12-9
Record name 3-Isopropoxypropylamine
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Record name 3-Isopropoxypropylamine
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Record name 3-isopropoxypropylamine
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Synthetic Methodologies for 3 Isopropoxypropylamine and Its Derivatives

Established Synthetic Routes for 3-Isopropoxypropylamine

The synthesis of this compound (IPOPA) can be achieved through several established chemical pathways. These routes primarily involve nucleophilic substitution reactions and reductive amination processes, offering flexibility in starting materials and reaction conditions.

Nucleophilic Substitution Approaches to this compound

Nucleophilic substitution represents a fundamental approach to the synthesis of this compound. This method typically involves the reaction of a propyl amine derivative with an isopropoxy source or the reaction of a 3-isopropoxypropane derivative with an amine source. The core of this method lies in the displacement of a leaving group by a nucleophile.

One documented example of this approach involves the reaction of 3-chloropropylamine (B7771022) with isopropanol (B130326) in the presence of a base like potassium hydroxide (B78521) at elevated temperatures (e.g., 90°C). In this reaction, the isopropoxide ion, formed in situ from isopropanol and the base, acts as the nucleophile, attacking the carbon atom bonded to the chlorine, which serves as the leaving group. The choice of solvent, such as dimethylacetamide, and the potential use of a catalyst like tributylamine (B1682462) can significantly influence the reaction's efficiency and yield. Another variation involves the nucleophilic substitution of 3-chloropropanol with an isopropoxide. vulcanchem.com

The amine group of this compound itself can act as a nucleophile in further substitution reactions. For instance, it can react with alkyl halides to form secondary or tertiary amines, and with acyl chlorides to produce amides. evitachem.com These reactions highlight the versatility of the primary amine functionality in IPOPA for the synthesis of various derivatives.

Reductive Amination Pathways for this compound

Reductive amination provides an alternative and widely used pathway for the synthesis of this compound. This method involves the reaction of a carbonyl compound with ammonia (B1221849) in the presence of a reducing agent and a catalyst. A key industrial example is the reaction of acetone (B3395972) with ammonia and hydrogen. whamine.com

This process is a cornerstone of industrial amine production and can be categorized as a type of hydroamination, which involves the addition of an N-H bond across a carbon-carbon or carbon-oxygen double bond. arkema.comarkema.cnwhamine.com In the context of IPOPA synthesis, the reductive amination of an appropriate aldehyde or ketone containing the isopropoxy moiety would be a viable route. For instance, the reaction of 3-isopropoxypropanal with ammonia and a reducing agent would yield this compound.

The choice of catalyst is crucial in reductive amination and can include various transition metals. For instance, palladium-based catalysts can be used, where Pd(0) coordinates with a double bond, facilitating a nucleophilic attack by the amine. whamine.com Similarly, platinum ions, acting as soft acids, can catalyze the nucleophilic cyclization of amines. whamine.com Chiral dinuclear gold complexes have also been shown to catalyze asymmetric hydroamination reactions. whamine.com

Reaction of Isopropyl Bromide with Ammonia Solution

A specific example of a nucleophilic substitution approach to synthesizing amines is the reaction of an alkyl halide with ammonia. In the case of producing a related amine, isopropylamine (B41738), isopropyl bromide is reacted with an alcohol solution of ammonia. whamine.com This method could theoretically be adapted for the synthesis of this compound by starting with a different halo-compound, such as 3-isopropoxypropyl bromide, and reacting it with ammonia. The reaction conditions would need to be carefully controlled to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. evitachem.com

Reaction of Acetone with Ammonia and Hydrogen under Catalysis

The reaction of acetone with ammonia and hydrogen in the presence of a catalyst is a well-established industrial method for producing isopropylamine. whamine.com This process, known as acetone hydrogenation ammoniation, can also be a pathway to this compound. evitachem.com The reaction is typically carried out at elevated temperatures, ranging from 150 to 220°C, under normal pressure. A common catalyst for this reaction is a copper-nickel-white clay composite. whamine.com

The reaction proceeds through the formation of an imine intermediate from the reaction of acetone and ammonia, which is then hydrogenated to the corresponding amine. The conditions can be optimized to control the product distribution and yield.

Industrial Production Methods for this compound

The large-scale production of this compound predominantly relies on the principles of reductive amination, specifically the acetone hydrogenation ammoniation method, due to its efficiency and the availability of starting materials.

Acetone Hydrogenation Ammoniation Method for this compound

In an industrial setting, the acetone hydrogenation ammoniation method is a primary route for manufacturing this compound. evitachem.com This process involves feeding acetone into a reactor containing a copper-nickel-white clay catalyst. evitachem.com Hydrogen and ammonia are then introduced into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. evitachem.com

A Chinese patent describes a method for synthesizing isopropylamine using this approach, which can be adapted for this compound. The process involves preheating a mixture of acetone, hydrogen, and ammonia and passing it through a reactor with a Mo-Co-Ni/Al2O3 catalyst at temperatures between 90 to 180°C and pressures of 0.2 to 1.8 MPa. google.com Another patent details a process using a nickel-based catalyst and quartz sand at temperatures of 70-130°C and pressures from atmospheric to 0.5 MPa. google.com The molar ratio of acetone to hydrogen to ammonia is a critical parameter, typically in the range of 1:1-4:2-6. google.com

The crude product from the reactor is then cooled and passed through a gas-liquid separator. google.com The resulting liquid product, containing the desired amine, is then purified, usually by distillation, to obtain high-purity this compound. whamine.com

Table 1: Summary of Synthetic Methodologies for this compound

Method Starting Materials Key Reagents/Catalysts Typical Conditions Reference(s)
Nucleophilic Substitution 3-chloropropylamine, IsopropanolPotassium hydroxide, Dimethylacetamide90°C
Nucleophilic Substitution 3-chloropropanolIsopropoxide- vulcanchem.com
Reductive Amination Acetone, Ammonia, HydrogenCopper-nickel-white clay catalyst150-220°C, Normal pressure whamine.com
Reaction of Alkyl Halide Isopropyl bromideAlcohol solution of ammoniaControlled conditions evitachem.comwhamine.com
Acetone Hydrogenation Ammoniation (Industrial) Acetone, Hydrogen, AmmoniaCopper-nickel-white clay or Mo-Co-Ni/Al2O3 catalyst70-180°C, 0.2-1.8 MPa evitachem.comgoogle.comgoogle.com

Advanced Synthetic Strategies for this compound Derivatives

Advanced synthetic methods leverage the nucleophilic nature of the primary amine group in this compound to construct elaborate molecular architectures. These strategies are pivotal in generating novel compounds with tailored properties.

A significant application of this compound is in the multicomponent synthesis of 1-alcoxyalkyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones. nih.govnih.govrsc.orgfrontiersin.orgthieme-connect.comnih.gov This class of compounds has been investigated for its biological activities, including antibacterial properties. nih.govescholarship.org The synthesis is a one-pot reaction that involves the condensation of three key components:

An aroylpyruvic acid methyl ether

An aromatic aldehyde

this compound

The reaction proceeds by reacting the methyl ethers of acylpyruvic acids with a mixture containing the aromatic aldehyde and this compound. escholarship.org This methodology allows for the creation of a library of pyrrolinone derivatives by varying the substituents on the aromatic aldehyde and the acyl group. nih.govescholarship.org The use of this compound introduces the N-(3-isopropoxypropyl) substituent at the 1-position of the pyrrolin-2-one ring. nih.govrsc.orgfrontiersin.orgnih.gov

Table 1: Reactants for the Synthesis of 1-Alcoxyalkyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones

ComponentRole in Synthesis
Aroylpyruvic acid methyl ethersProvides the core pyrrolinone scaffold and the 4-acyl group.
Aromatic aldehydesIntroduces the aryl substituent at the 5-position of the ring.
This compound Acts as the amine component, forming the N-substituent on the ring. nih.govescholarship.org

This compound is a key reactant in the synthesis of ethyl 1,4-dihydro-1-(3-isopropoxypropyl)-4-oxo-3-quinolinecarboxylate. nih.govrsc.orgfrontiersin.orgthieme-connect.comnih.gov This reaction is a variation of the Gould-Jacobs reaction, a classic method for synthesizing quinolines. The process typically involves two main steps:

Condensation: this compound is reacted with diethyl ethoxymethylenemalonate (EMME). The primary amine attacks the electron-deficient double bond of EMME, followed by the elimination of ethanol (B145695) to form an intermediate, ethyl 3-(3-isopropoxypropylamino)acrylate.

Cyclization: The intermediate undergoes thermal cyclization at high temperatures (often in a high-boiling solvent like diphenyl ether). The aromatic ring formed from the aniline (B41778) derivative attacks the ester group, leading to the formation of the quinolone ring system.

In this specific synthesis, this compound provides the N-1 substituent of the quinolone core, resulting in the desired product. nih.govrsc.orgfrontiersin.orgnih.gov

Table 2: Key Stages in the Synthesis of Ethyl 1,4-dihydro-1-(3-isopropoxypropyl)-4-oxo-3-quinolinecarboxylate

StageDescriptionReactants
1. CondensationFormation of an enamine intermediate.This compound , Diethyl ethoxymethylenemalonate
2. Thermal CyclizationRing closure to form the quinolone scaffold.Ethyl 3-(3-isopropoxypropylamino)acrylate (intermediate)

The compound this compound is also utilized in the preparation of 1-(p-sulfamyl)-phenyl-5-oxo-3-pyrrolidine carboxylic acid derivatives. nih.govfrontiersin.orgthieme-connect.combachem.com The synthesis of the core structure, 1-(4-(aminosulfonyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid, is achieved through the solvent-free condensation of 4-aminobenzenesulfonamide with itaconic acid at high temperatures (140–165 °C). scispace.com

While the specific role of this compound in the formation of the final "derivative" is not detailed in the provided search results, it can be inferred that it likely reacts with the carboxylic acid group of the pyrrolidine (B122466) ring to form an amide. This would result in a compound where the 3-carboxy group is converted to an N-(3-isopropoxypropyl)carboxamide. This reaction would be a standard amide bond formation, likely facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride.

The reaction between this compound and maleic anhydride (B1165640) provides a direct route to N-(3-isopropoxypropyl)-maleamic acid. google.com This is a straightforward amide formation reaction where the nucleophilic primary amine of this compound attacks one of the carbonyl carbons of the maleic anhydride ring. google.com This attack leads to the opening of the anhydride ring, forming the corresponding maleamic acid, which contains both a carboxylic acid and an amide functional group. google.com

This type of reaction is generally high-yielding and can be performed under mild conditions. google.com The resulting N-(3-isopropoxypropyl)-maleamic acid incorporates the isopropoxypropyl group from the amine and a reactive carbon-carbon double bond from the maleic acid moiety, making it a potentially useful intermediate for further chemical modifications or polymer synthesis. google.com

Table 3: Properties of N-(3-Isopropoxypropyl)-maleamic Acid

PropertyValue
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
IUPAC Name(Z)-4-oxo-4-(3-propan-2-yloxypropylamino)but-2-enoic acid
Synthesis ReactantsThis compound , Maleic Anhydride google.com

Detailed research findings specifically describing a photo-induced synthesis of 2-aminobenzamides from a precursor like isatoic anhydride directly with this compound are not prominently available in the searched literature. While the synthesis of N-substituted 2-aminobenzamides from isatoic anhydride and a primary amine is a known thermal reaction, and photo-induced methods for N-acylation of amines exist, the specific intersection of these methods involving this compound is not documented in the provided results. thieme-connect.com For instance, a patented method describes the synthesis of N-isopropyl-2-aminobenzamide by reacting isatoic anhydride with isopropylamine, but this process is conducted under thermal conditions, not via photo-induction.

This compound has been successfully integrated into peptoid synthesis protocols, specifically using the solid-phase submonomer synthesis method. google.com Peptoids, or poly-N-substituted glycines, are a class of peptidomimetics that are resistant to proteolysis and have wide applications in biomedicine and materials science. nih.govnih.gov

The submonomer method is the most common approach for preparing peptoids and involves a two-step iterative cycle performed on a solid support resin: nih.govnih.gov

Acylation: The terminal amine on the resin-bound growing chain is acylated, typically with bromoacetic acid activated by a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC). nih.gov

Displacement: A primary amine, serving as the "submonomer," is added. This amine displaces the bromide in a nucleophilic substitution reaction, thereby adding a new N-substituted glycine (B1666218) monomer to the chain. nih.gov

This compound can be used as the primary amine submonomer in the displacement step. google.com This incorporates an N-(3-isopropoxypropyl)glycine residue into the peptoid sequence. The versatility of this method allows for the inclusion of a vast array of primary amines, including this compound, to create sequence-defined polymers with diverse chemical functionalities. nih.gov This process can be automated on standard peptide synthesizers. nih.gov

Table 4: The Two-Step Submonomer Peptoid Synthesis Cycle

StepReactionReagentsRole of this compound
1AcylationBromoacetic acid, DICNot involved in this step.
2Nucleophilic DisplacementPrimary Amine (e.g., This compound )Acts as the submonomer to introduce the desired side chain. nih.govgoogle.com

Reaction Conditions and Optimization in this compound Synthesis

Temperature and pressure are fundamental parameters that significantly influence reaction rates and equilibrium positions in the synthesis of this compound. The specific conditions employed are highly dependent on the chosen synthetic route.

One of the primary industrial methods for producing similar amines is the acetone hydrogenation ammoniation method. evitachem.com In this process, which can be adapted for this compound, typical temperatures range from 150°C to 220°C, and the reaction is generally carried out under normal atmospheric pressure. whamine.com

Another synthetic approach involves the reaction of isopropanol with ammonia and hydrogen. For the synthesis of a related amine, isopropylamine, this reaction is conducted at a temperature of 195°C and a pressure of 1.72 MPa. whamine.com A different method, the nucleophilic substitution reaction between 3-chloropropylamine and isopropanol, is reported to proceed at a lower temperature of 90°C. The boiling point of this compound under reduced pressure has been noted as 351.7 K (78.55 °C) at 0.11 bar. nist.gov

Table 1: Temperature and Pressure Parameters in Amine Synthesis

Synthetic MethodTemperaturePressureReference
Acetone Hydrogenation Ammoniation150 - 220°CNormal whamine.com
Isopropanol, Ammonia, and Hydrogen Reaction195°C1.72 MPa whamine.com
3-Chloropropylamine and Isopropanol Reaction90°CNot Specified

The choice of solvent and catalyst is critical for directing the chemical transformation towards the desired product, enhancing reaction rates, and ensuring high selectivity.

In the widely used acetone hydrogenation ammoniation method, a copper-nickel-white clay composite serves as the catalyst. evitachem.comwhamine.com This solid catalyst facilitates the reductive amination of acetone in the presence of hydrogen and ammonia. whamine.com For the synthesis involving isopropanol, ammonia, and hydrogen, a porous nickel-aluminum catalyst activated by barium hydroxide is utilized. whamine.com

For syntheses based on nucleophilic substitution, such as the reaction of 3-chloropropylamine with isopropanol, the reaction is performed under basic conditions, for which a base like potassium hydroxide (KOH) may be used. In this context, dimethylacetamide has been identified as a suitable solvent, and tributylamine can act as a catalyst to improve reaction efficiency. The isopropoxy group in the final compound enhances its compatibility with nonpolar solvents compared to simpler amines.

Table 2: Solvents and Catalysts in this compound Synthesis

Synthetic MethodCatalystSolventReference
Acetone Hydrogenation AmmoniationCopper-nickel-white clayNot Specified (Reactants may act as solvent) evitachem.comwhamine.com
Isopropanol, Ammonia, and Hydrogen ReactionPorous nickel-aluminum activated by Barium HydroxideNot Specified whamine.com
3-Chloropropylamine and Isopropanol ReactionTributylamineDimethylacetamide

To ensure optimal yield and purity, the progress of the synthesis must be carefully monitored. This allows for the determination of the reaction endpoint and the identification of any potential side products. Techniques like Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for this purpose.

TLC is a rapid and cost-effective method used to qualitatively track the consumption of reactants and the formation of products. thieme-connect.comgoogleapis.com For instance, in the development of a protocol for reacting amines, TLC was used to analyze the reaction mixture, with samples separated on silica (B1680970) gel plates using a mobile phase like petroleum ether and ethyl acetate (B1210297). thieme-connect.comgoogleapis.com

For more detailed quantitative and qualitative analysis, GC-MS is employed. This powerful analytical technique separates the components of the reaction mixture and provides mass spectra for each, allowing for their unambiguous identification and quantification. The use of GC-MS has been noted for detecting the products of reactions involving this compound to confirm the formation of the desired compound and assess its purity. thieme-connect.com Optimization of a synthetic reaction should include monitoring reaction time, temperature, and stoichiometry using these techniques.

Reaction Mechanisms and Reactivity of 3 Isopropoxypropylamine

Nucleophilic Characteristics of the Amine Group in 3-Isopropoxypropylamine

The primary amine group in this compound features a nitrogen atom with a lone pair of electrons, which makes it an effective nucleophile. libretexts.org A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. libretexts.orgquora.com This lone pair is readily available to attack electron-deficient centers, making the compound reactive towards a variety of electrophilic molecules. evitachem.comlibretexts.org The reactivity of amines like this compound is generally greater than their alcohol equivalents due to the higher nucleophilicity of nitrogen compared to oxygen. msu.edu

This compound can react with alkyl halides via a nucleophilic substitution mechanism, typically following an SN2 (substitution nucleophilic bimolecular) pathway. msu.edu In this reaction, the amine acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group. lumenlearning.comlibretexts.org

The general mechanism proceeds in a single, concerted step where the formation of the new carbon-nitrogen bond and the breaking of the carbon-halogen bond occur simultaneously. libretexts.org The reaction rate is dependent on the concentration of both the amine and the alkyl halide. libretexts.org

Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of this compound attacks the partially positive carbon atom of the alkyl halide from the backside, relative to the leaving group. libretexts.org

Step 2: Transition State. A high-energy transition state is formed where the nitrogen and the halogen are both partially bonded to the carbon atom. libretexts.org

Step 3: Product Formation. The halide ion is expelled, and a secondary amine salt is formed. An additional deprotonation step, often by another molecule of the starting amine, is required to yield the neutral secondary amine. msu.edulumenlearning.com

A significant challenge in this reaction is the potential for over-alkylation. The secondary amine product is also a nucleophile and can compete with the primary amine in reacting with the alkyl halide, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. msu.edulibretexts.org Using a large excess of the initial amine can favor the formation of the desired secondary amine product. msu.edulumenlearning.com

Table 1: Nucleophilic Substitution with an Alkyl Halide

Reactant 1 Reactant 2 Product(s) Reaction Type

The reaction of this compound with acyl chlorides is a robust method for forming N-substituted amides. evitachem.com This transformation proceeds through a nucleophilic addition-elimination mechanism. libretexts.orgsavemyexams.comchemguide.co.uk Due to the high reactivity of acyl chlorides, this reaction is typically rapid and can occur at room temperature. libretexts.orglumenlearning.com

The mechanism involves two main stages:

Addition Stage: The nucleophilic nitrogen atom of this compound attacks the highly electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk The electrophilicity of this carbon is enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms. libretexts.org This attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate. libretexts.orgchemguide.co.uk

Elimination Stage: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated. libretexts.orgchemguide.co.uk A final deprotonation step, where a base (such as another amine molecule or pyridine) removes a proton from the nitrogen, yields the final amide product and a hydrochloride salt. libretexts.orgchemguide.co.uk

Unlike alkylation, acylation reactions are not prone to over-reaction. The resulting amide is significantly less nucleophilic and less basic than the starting amine because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.orgtestbook.com This prevents the amide from reacting with another molecule of the acyl chloride. testbook.com

Table 2: Acyl Chloride Reaction for Amide Formation

Reactant 1 Reactant 2 Product Reaction Type

Oxidation Reactions of this compound

The amine group of this compound can undergo oxidation, leading to a variety of oxygenated products. evitachem.com The specific product formed depends on the oxidizing agent used and the reaction conditions. quora.com

Potassium Permanganate (B83412) (KMnO₄): Potassium permanganate is a strong oxidizing agent that can react with primary amines. quora.comnih.gov For a primary amine like this compound, which has hydrogen atoms on the carbon adjacent to the nitrogen (the α-carbon), oxidation with KMnO₄ typically leads to the formation of an imine. quora.comsciencemadness.org This imine can then be hydrolyzed to an aldehyde or a ketone. quora.comyoutube.comdoubtnut.com In the case of this compound, this would likely yield 3-isopropoxypropanal.

The general pathway is: R-CH₂-NH₂ → [R-CH=NH] (Aldimine) → R-CHO (Aldehyde) + NH₃ quora.com

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is another common oxidizing agent for amines. evitachem.com The oxidation of primary aliphatic amines with H₂O₂ can be complex, often yielding a mixture of products. The reaction typically proceeds through the formation of an alkylhydroxylamine intermediate. psu.eduresearchgate.net This intermediate can be further oxidized to a nitroso compound, which may then rearrange to form an oxime. psu.eduoup.com

The general reaction network can be summarized as: R-CH₂-NH₂ → R-CH₂-NHOH (Alkylhydroxylamine) → R-CH₂-NO (Nitrosoalkane) → R-CH=NOH (Oxime) psu.edu

Therefore, the oxidation of this compound with H₂O₂ can be expected to produce 3-isopropoxypropylhydroxylamine and 3-isopropoxypropanal oxime as potential products.

Mechanisms of Interaction with Molecular Targets and Pathways

This compound has the structural features necessary to participate in hydrogen bonding, both as a donor and an acceptor. nih.gov This is a crucial mechanism for its interaction with other molecules.

Hydrogen Bond Donor: The primary amine group (-NH₂) contains two hydrogen atoms bonded to a highly electronegative nitrogen atom. These N-H bonds are polarized, allowing the hydrogen atoms to act as hydrogen bond donors. nih.gov

Hydrogen Bond Acceptor: The molecule has two sites that can act as hydrogen bond acceptors. The first is the nitrogen atom of the amine group, which has a lone pair of electrons. The second is the oxygen atom of the isopropoxy ether group, which also possesses lone pairs of electrons. nih.gov

This dual capability allows this compound to form a network of hydrogen bonds with suitable partner molecules, such as water, alcohols, or biological macromolecules, influencing its physical properties and its role as a reactant in various chemical syntheses. scispace.com

Table 3: Hydrogen Bonding Capabilities of this compound

Feature Count Description
Hydrogen Bond Donor Count 1 (from the -NH₂ group) The molecule can donate one hydrogen bond. nih.gov
Hydrogen Bond Acceptor Count 2 (from N and O atoms) The molecule can accept two hydrogen bonds. nih.gov

Role in Modifying Structure and Function of Target Molecules

This compound serves as a versatile intermediate in the synthesis of more complex molecules, influencing their structure and, consequently, their function. Its primary amine group is a key reactive site, participating in nucleophilic substitution reactions. This reactivity allows for the modification of target molecules, a fundamental strategy in drug discovery and design to enhance the efficacy and reduce the side effects of potential drug candidates. biomedres.us

The introduction of the 3-isopropoxypropyl group can alter the physicochemical properties of a parent molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity. These modifications can, in turn, affect how the molecule interacts with biological targets. For instance, derivatives of this compound have been investigated for their potential anti-inflammatory and analgesic properties.

The process of molecular modification can involve several approaches:

Molecular Addition: This involves adding new chemical groups to a molecule to improve properties like water solubility or selectivity for a specific target. biomedres.us

Molecular Hybridization: This strategy combines two or more different molecular structures to create a new hybrid with multiple biological functions. biomedres.us

Computational methods like virtual screening and molecular modeling are often employed to predict how these structural changes will affect the molecule's interaction with its target before synthesis. biomedres.us

In the context of protein interactions, the amine group of this compound can be crucial. For example, in the development of affinity reagents for protein purification, amine-containing compounds are used to create ligands that can bind to proteins under specific pH conditions and release them under others. google.com

The table below illustrates the key reactive features of this compound that enable its role in molecular modification.

FeatureDescription of ReactivityImplication for Molecular Modification
Primary Amine Group Acts as a nucleophile in substitution reactions. Allows for the formation of new covalent bonds, enabling the attachment of the isopropoxypropyl moiety to a wide range of molecular scaffolds.
Aliphatic Chain Provides flexibility and influences lipophilicity.Can be adjusted to optimize the molecule's solubility and ability to cross biological membranes.
Ether Linkage Introduces a polar group and potential for hydrogen bonding.Can enhance binding affinity to target proteins through hydrogen bond interactions.

Carbon Dioxide Absorption Mechanisms utilizing this compound Solvents

Aqueous amine solutions are widely used for capturing carbon dioxide (CO2) from industrial gas streams. d-nb.infoaidic.it Novel "lipophilic" amine solvents, which include compounds like this compound, have been investigated for their potential to reduce the high energy costs associated with solvent regeneration. d-nb.info

Thermally Induced Phase Separation in Lipophilic Amine Solvents

Lipophilic amines have limited solubility in water, and when mixed, they form a two-phase system: an amine-rich organic phase and a water-rich aqueous phase. d-nb.info During CO2 absorption, the ionic reaction products dissolve into the aqueous phase, causing the amine-rich organic phase to disappear and resulting in a single homogeneous liquid phase. d-nb.info Upon heating for regeneration, this loaded solution undergoes thermally induced liquid-liquid phase separation. d-nb.info This characteristic is central to the energy-saving potential of these solvents.

Dissolution of Ionic Reaction Products in Aqueous Phase

The reaction between CO2 and amines like this compound leads to the formation of ionic species, such as carbamates and protonated amines. In the context of lipophilic amine solvent systems, these ionic products preferentially dissolve in the aqueous phase of the biphasic mixture. d-nb.infolibretexts.org This dissolution drives the absorption process forward and leads to the formation of a single, homogeneous loaded solvent phase. d-nb.info

Auto-Extractive Effect in Regeneration Processes

During the regeneration of lipophilic amine solvents at elevated temperatures, the system separates back into two liquid phases. d-nb.info The regenerated, less dense amine forms an organic layer on top of the aqueous phase. d-nb.info This regenerated amine layer acts as a solvent, extracting more regenerated amine from the aqueous phase. This "auto-extractive" effect shifts the equilibrium towards desorption, enhancing the regeneration process and potentially lowering energy consumption. d-nb.info

Reaction Kinetics and Enthalpy in CO2 Absorption

The reaction between CO2 and amines is exothermic, meaning it releases heat. ntnu.no The rate of this reaction is a critical factor in the design of absorption columns. aidic.it While primary and secondary amines generally react faster with CO2 than tertiary amines, their reactions also tend to have a higher heat of absorption. usn.no This higher enthalpy requires more energy for solvent regeneration. d-nb.infontnu.no

The table below provides a comparative overview of reaction characteristics for different amine types.

Amine TypeReaction Rate with CO2Heat of AbsorptionRegeneration Energy
Primary Amines HighHighHigh
Secondary Amines Moderate to HighModerate to HighModerate to High
Tertiary Amines LowLowLow
Sterically Hindered Amines SlowLowLower

Data compiled from multiple sources. usn.noopenchemicalengineeringjournal.com

Zwitterion Mechanism in Primary and Secondary Amine-CO2 Reactions

The reaction between CO2 and primary or secondary amines, such as this compound, is generally accepted to proceed through the zwitterion mechanism. osti.govutwente.nl This two-step mechanism involves:

The formation of a zwitterion intermediate through the nucleophilic attack of the amine's nitrogen atom on the carbon atom of the CO2 molecule. nih.gov

The deprotonation of the zwitterion by a base present in the solution, which can be another amine molecule, water, or a hydroxide (B78521) ion. osti.govutwente.nl

Analytical Methodologies for 3 Isopropoxypropylamine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and structural features of 3-isopropoxypropylamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed.

NMR spectroscopy is a powerful tool for providing a detailed map of the carbon and hydrogen framework within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). docbrown.info The integration of these signals provides the ratio of protons in each unique chemical environment. docbrown.info

Key features of the ¹H NMR spectrum include a doublet for the methyl protons of the isopropoxy group, a multiplet for the methine proton of the isopropoxy group, and triplets for the methylene (B1212753) protons of the propylamine (B44156) chain. The amine protons usually appear as a broad singlet. docbrown.infochemicalbook.com

Interactive Data Table: ¹H NMR Spectral Data for this compound

Assignment Chemical Shift (ppm) Multiplicity Integration
(CH₃)₂CH- ~1.15 Doublet 6H
-OCH(CH₃)₂ ~3.56 Multiplet (Septet) 1H
-O-CH₂- ~3.49 Triplet 2H
-CH₂-CH₂-N ~1.71 Multiplet (Quintet) 2H
-CH₂-NH₂ ~2.81 Triplet 2H
-NH₂ ~2.21 Broad Singlet 2H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. docbrown.info The chemical shifts in the ¹³C NMR spectrum are also reported in ppm. chemicalbook.com

Interactive Data Table: ¹³C NMR Spectral Data for this compound

Assignment Chemical Shift (ppm)
(CH₃)₂CH- ~22.2
-OCH(CH₃)₂ ~71.8
-O-CH₂- ~68.9
-CH₂-CH₂-N ~32.5
-CH₂-NH₂ ~40.1

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. chemicalbook.com

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecule is ionized and fragmented. The molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (117.19 g/mol ). d-nb.info The fragmentation pattern is characteristic of aliphatic amines and ethers. libretexts.orgmiamioh.edu Common fragmentation includes alpha-cleavage adjacent to the nitrogen atom and cleavage of the C-O bond. miamioh.edu The base peak, the most intense peak in the spectrum, for primary amines is often the immonium ion [CH₂=NH₂]⁺ at m/z 30. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula. nih.gov The exact mass of this compound (C₆H₁₅NO) is 117.115364102 Da. nih.gov This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: Mass Spectrometry Data for this compound

Technique Parameter Value
MS (EI) Molecular Ion (M⁺) m/z 117
MS (EI) Major Fragment Ions m/z 102, 88, 74, 59, 43, 30
HRMS Exact Mass [M+H]⁺ 117.1232
HRMS Calculated Exact Mass 117.1154

Note: Fragmentation patterns can vary with instrumentation and conditions. d-nb.infonih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound shows characteristic absorption bands for the amine (N-H), ether (C-O), and alkane (C-H) functionalities.

Key absorption bands include:

N-H stretching: Primary amines typically show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹. docbrown.info

C-H stretching: Absorptions from the sp³ C-H bonds of the alkyl chain appear just below 3000 cm⁻¹. docbrown.info

N-H bending: This vibration for primary amines is observed around 1580-1650 cm⁻¹. docbrown.info

C-O stretching: The ether linkage gives rise to a strong absorption band in the 1070-1150 cm⁻¹ region. docbrown.info

C-N stretching: This absorption for aliphatic amines is found in the 1020-1220 cm⁻¹ range. docbrown.info

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
Amine (N-H) Stretching 3300 - 3500 Medium (two bands)
Alkane (C-H) Stretching 2850 - 2960 Strong
Amine (N-H) Bending 1580 - 1650 Medium
Ether (C-O) Stretching 1070 - 1150 Strong
Amine (C-N) Stretching 1020 - 1220 Medium

Note: Absorption frequencies can vary based on the sample state (e.g., liquid film, solution) and intermolecular interactions. nih.govdocbrown.infodocbrown.info

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures or for assessing its purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of reactions and to get a preliminary assessment of sample purity. wikipedia.org The separation is based on the differential partitioning of the compound between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or mixture of solvents). youtube.comkhanacademy.org

For an amine like this compound, a polar stationary phase such as silica gel is commonly used (normal-phase TLC). chromatographyonline.com The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The polarity of the mobile phase can be adjusted to achieve optimal separation. Due to the basic nature of the amine, a small amount of a base like triethylamine (B128534) is often added to the mobile phase to prevent streaking of the spot on the TLC plate. Visualization of the compound can be achieved using a variety of methods, including iodine vapor or a ninhydrin (B49086) stain, which reacts with the primary amine to produce a colored spot. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile compounds like this compound. vwr.com

In GC, the sample is vaporized and passed through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. A variety of columns can be used, with non-polar or moderately polar stationary phases being common for the analysis of amines. chromatographyonline.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions (e.g., column type, temperature program, and carrier gas flow rate). nih.gov

After separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum can be used to confirm the identity of the compound by comparing it to a library of known spectra. nih.govmdpi.com This technique is highly sensitive and can be used for both qualitative and quantitative analysis. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used for the identification and quantification of chemical compounds in complex mixtures. For the analysis of this compound, LC-MS/MS offers high sensitivity and selectivity, which is crucial for its detection in various matrices. The methodology involves two key stages: chromatographic separation by liquid chromatography (LC) followed by detection using tandem mass spectrometry (MS/MS). nih.gov

The LC stage separates this compound from other components in a sample based on its physicochemical properties. A reversed-phase liquid chromatography (RPLC) setup is commonly employed for polar compounds like amines. scispace.com In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The retention of this compound on the column is influenced by the composition and gradient of the mobile phase, which typically consists of an aqueous component and an organic solvent, such as acetonitrile, often with additives like formic acid to improve peak shape and ionization efficiency. mdpi.comwa.gov

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like amines, operating in positive ion mode to generate protonated molecules [M+H]⁺. wa.gov The tandem mass spectrometer (MS/MS) then provides two stages of mass analysis. The first stage (MS1) isolates the precursor ion of this compound (with a specific mass-to-charge ratio, m/z). This isolated ion is then fragmented, and the second stage (MS2) analyzes the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and reduces background noise, allowing for accurate quantification even at low concentrations. mdpi.com

Detailed research findings for the direct LC-MS/MS analysis of this compound are not extensively published; however, methodologies developed for other primary and biogenic amines provide a strong framework. nih.govmdpi.com The table below outlines typical parameters that would be established during method development for this compound.

Table 1: Typical LC-MS/MS Parameters for Amine Analysis

ParameterDescriptionTypical Setting/Value
LC System High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)Agilent 1100/1200 Series, Waters ACQUITY UPLC
Column Reversed-phase column suitable for polar compounds.C18 (e.g., Waters HSS T3, 100 mm x 2.1 mm, 1.8 µm) scispace.commdpi.com
Mobile Phase A Aqueous solution, often with an acid modifier.0.1% Formic Acid in Water scispace.commdpi.com
Mobile Phase B Organic solvent.0.1% Formic Acid in Acetonitrile scispace.com
Flow Rate The speed at which the mobile phase passes through the column.0.3 - 0.6 mL/min scispace.commdpi.com
Gradient Elution A programmed change in the mobile phase composition to effectively elute analytes.A time-based gradient from low to high percentage of Mobile Phase B. mdpi.com
Injection Volume The amount of sample introduced into the system.5 µL scispace.com
MS System Tandem Quadrupole Mass Spectrometer.Sciex, Agilent, or Waters Triple Quadrupole Systems
Ionization Mode Electrospray Ionization (ESI), Positive Mode. nih.govwa.govESI+
Precursor Ion [M+H]⁺ The mass-to-charge ratio of the protonated this compound molecule (Molecular Weight: 117.19 g/mol ). m/z 118.2
Product Ions Specific fragment ions generated from the precursor ion, used for confirmation and quantification in MRM mode.To be determined experimentally.

This table is illustrative and based on established methods for similar amine compounds. Specific parameters for this compound would require empirical validation.

Thermal Analysis Methods

Thermal analysis techniques are essential for characterizing the thermal properties of materials, including their stability and decomposition behavior.

Thermogravimetric Analysis (TGA) is a fundamental method for assessing the thermal stability of this compound. The technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is particularly important for applications where the compound might be exposed to elevated temperatures during synthesis, processing, or in its final application.

The TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. A small amount of the this compound sample is placed in the pan, which is then heated according to a programmed temperature ramp. The atmosphere within the furnace can be controlled, typically using an inert gas like nitrogen to study thermal decomposition or air/oxygen to study oxidative stability. epo.org

As the temperature increases, the compound will eventually reach its decomposition point, leading to a loss of mass. The TGA curve, a plot of mass versus temperature, reveals critical information about the material's thermal stability. Key data points from the TGA curve include the onset temperature of decomposition (Tₒ), which indicates the temperature at which significant mass loss begins, and the peak decomposition temperature, which corresponds to the point of maximum rate of mass loss. The percentage of residue remaining at the end of the analysis is also a key parameter. epo.org For a volatile compound like this compound, TGA can also be used to study its evaporation profile.

While specific TGA data for pure this compound is not widely available in the literature, the methodology is well-established. For instance, TGA has been used to determine the thermal decomposition temperature of related organic-inorganic salts, with analyses conducted at a heating rate of 10 °C/min in an air atmosphere. epo.org This procedural framework is directly applicable to assessing this compound.

Table 2: Illustrative TGA Data for Thermal Stability Assessment

ParameterDescriptionIllustrative Value
Heating Rate The rate at which the sample temperature is increased. epo.org10 °C/min
Atmosphere The gas environment in the furnace during the analysis. epo.orgNitrogen (N₂)
Initial Mass The starting mass of the this compound sample.5 - 10 mg
Onset Decomposition (Tₒ) The temperature at which significant thermal decomposition and mass loss begin.To be determined
Peak Decomposition (Tₘₐₓ) The temperature at which the rate of mass loss is at its maximum (from the derivative of the TGA curve).To be determined
Final Residue The percentage of mass remaining at the conclusion of the heating program. epo.org< 1% (expected)

This table presents a typical experimental setup for TGA. The "Illustrative Value" for decomposition temperatures and residue are placeholders and must be determined through experimental analysis of this compound.

Research Applications of 3 Isopropoxypropylamine

Applications in Organic Synthesis

In the realm of organic chemistry, 3-isopropoxypropylamine is primarily utilized for its nucleophilic primary amine group, which readily participates in reactions such as acylation, alkylation, and condensation. lookchem.comevitachem.comontosight.ai This reactivity makes it an important starting material for constructing more complex molecular architectures.

This compound is a key reactant in the synthesis of a variety of heterocyclic and acyclic organic compounds. lookchem.comchemicalbook.comsigmaaldrich.com Its role as a versatile intermediate is well-documented in the preparation of compounds with potential applications in the pharmaceutical and agrochemical industries. lookchem.comontosight.ai For instance, it is used in the synthesis of N-(3-Isopropoxypropyl)-maleamic acid through a straightforward amide formation reaction with maleic anhydride (B1165640). ontosight.ai It also serves as a reactant in UV-light-induced dehydrogenative N-acylation reactions with 2-nitrobenzaldehydes to produce 2-aminobenzamides with acceptable yields. thieme-connect.com

Some of the specific classes of compounds synthesized using this compound as a starting material are detailed below.

Compound Class/Specific CompoundSynthetic Application of this compoundReference(s)
1-Alcoxyalkyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-onesUsed as a primary amine reactant in the multi-component reaction to form the pyrrolinone ring system. lookchem.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com
Ethyl 1,4-dihydro-1-(3-isopropoxypropyl)-4-oxo-3-quinolinecarboxylateIncorporated as the N-1 substituent on the quinolone core. lookchem.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com
1-(p-Sulfamyl)-phenyl-5-oxo-3-pyrrolidine carboxylic acid derivativesActs as the amine component in the formation of the pyrrolidine (B122466) structure. sigmaaldrich.comchemicalbook.comsigmaaldrich.com
N-(3-Isopropoxypropyl)-maleamic acidReacts with maleic anhydride to form the corresponding maleamic acid. ontosight.ai
2-Amino-N-(3-isopropoxypropyl)benzamideUsed as the primary amine component in a photo-induced reaction with 2-nitrobenzaldehydes. thieme-connect.com

The utility of this compound extends to specialized areas of organic synthesis, such as peptoid and tetrazole chemistry.

Peptoids, or poly-N-substituted glycines, are a class of peptidomimetics that have gained significant attention in drug discovery due to their enhanced proteolytic stability and potential for broad chemical diversity. genscript.com The synthesis of peptoids often employs the submonomer method, where a bromoacetic acid acylation is followed by a nucleophilic displacement with a primary amine. genscript.com this compound is utilized as one of these primary amine submonomers, allowing for the incorporation of an isopropoxypropyl side chain onto the peptoid backbone. scispace.commdpi.com This specific side chain has been incorporated into peptoid sequences designed to inhibit protein-protein interactions, such as the interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, and to act as antagonists for the Interleukin-15 (IL-15) receptor. mdpi.comnih.gov

In the field of tetrazole chemistry, this compound is listed as a chemical related to the synthesis or availability of tetrazole compounds, such as 5-(Methylthio)-1H-tetrazole and 5-Aminotetrazole, suggesting its potential use as a precursor or reactant in creating more complex tetrazole derivatives. chemicalbook.comchemicalbook.com

Biological Applications of this compound and its Derivatives

The true value of this compound in the life sciences is realized through its role as an intermediate in the creation of molecules with significant biological activity. lookchem.comevitachem.com The isopropoxypropyl moiety can influence the physicochemical properties of the final compound, such as lipophilicity and hydrogen bonding capacity, which are critical for biological interactions.

This compound is a foundational element in the synthesis of a wide array of molecules investigated for their biological effects. lookchem.comevitachem.com Its derivatives are central to research in medicinal chemistry. whamine.com For example, it is a component in the synthesis of peptoids that have been investigated for therapeutic applications. mdpi.comnih.gov The synthesis of N-acylated amphetamines, which have shown biological activity such as influencing the release of 5-hydroxytryptamine, can also utilize this amine. google.com Furthermore, derivatives of this compound, such as N-(3-Isopropoxypropyl)-maleamic acid, are synthesized with the expectation that they may exhibit biological activities like enzyme inhibition. ontosight.ai

Derivatives of this compound are actively being explored for their potential therapeutic benefits across various disease models. evitachem.comdataintelo.com Research has shown that modifying the core structure of this compound can lead to compounds with promising pharmacological profiles.

Derivative/Compound ClassTherapeutic AreaResearch FindingReference(s)
IFRA3Q1 (Peptoid Tetramer)Anti-inflammatory, ArthritisA tetrameric derivative of a peptoid synthesized using this compound was found to be an antagonist of the IL-15 receptor. It suppressed inflammation and arthritis in mouse models. nih.gov
ACE2P1D1/ACE2P2D1 (Peptoid Dimers)Antiviral (SARS-CoV-2)Peptoid dimers containing the this compound side chain were designed to act as "molecular masks" for the ACE2 receptor, effectively blocking the entry of SARS-CoV-2 pseudovirus into human cells. mdpi.com
IDHP (a derivative)CardiovascularIDHP has been shown to induce vasorelaxation in vascular smooth muscle cells, suggesting therapeutic potential for conditions like hypertension. evitachem.com
Fatty Amine DerivativesAntimicrobial, AnticancerAs part of the broader class of fatty amine derivatives, compounds originating from this compound are being investigated for their ability to combat microbial infections and for their potential in developing more targeted anticancer therapies. whamine.com
DNA Methyltransferase InhibitorsAntibioticsA compound identified as this compound diphenylborinic acid was listed among potential inhibitors of bacterial adenine (B156593) DNA methyltransferases, suggesting a role in the development of new antibiotics. epo.orggoogle.com

The ability of this compound derivatives to form specific complexes with biological macromolecules is fundamental to their mechanism of action. The amine group, and other functionalities introduced during synthesis, can participate in hydrogen bonding, electrostatic, and hydrophobic interactions with target proteins or nucleic acids. nih.gov

For example, the anti-inflammatory peptoid derivative IFRA3Q1 functions by binding directly to the Interleukin-15 receptor alpha (IL-15Rα). nih.gov Similarly, peptoids designed to combat SARS-CoV-2 were engineered to bind to the human ACE2 protein, physically blocking the virus from docking. mdpi.com In another study, an ethanol (B145695) extract of Potentilla paradoxa, which was found to contain this compound among other components, exhibited anti-inflammatory effects by interacting with and stabilizing the Src protein. mdpi.com There is also evidence suggesting that a diphenylborinic acid derivative of this compound can interact with S-adenosyl methionine (SAM) and DNA, potentially inhibiting DNA methyltransferase enzymes. epo.org The general principles of how charged amino groups, similar to that in protonated this compound, can interact with the phosphate (B84403) backbone of DNA are well-established. nih.gov

Synthesis of Antibacterial Compounds

This compound serves as a key reactant in the synthesis of novel compounds with potential antibacterial properties. Researchers have successfully synthesized a series of 1-alcoxyalkyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones by reacting methyl ethers of acylpyruvic acids with a mixture of an aromatic aldehyde and this compound. scispace.comresearchgate.net These resulting pyrrolin-2-one derivatives have demonstrated antibacterial activity, making them subjects of interest in the development of new antimicrobial agents. scispace.comresearchgate.netresearchgate.net The primary amine group of this compound is crucial for its role as a nucleophile in these synthetic reactions, enabling the construction of more complex molecules. evitachem.com

The synthesis of these potentially bioactive compounds highlights the utility of this compound as a versatile building block in medicinal chemistry. chemicalbook.com The structural framework of the synthesized pyrrolin-2-ones, incorporating the isopropoxypropyl group, is directly linked to their observed biological activity. scispace.comresearchgate.net

Research on Peptoid-based Therapeutics (e.g., ACE2P1, ACE2P2, PPS1D1)

While this compound is noted for its utility in peptoid chemistry, specific details on its incorporation into the peptoid-based therapeutics ACE2P1, ACE2P2, and PPS1D1 are not extensively documented in publicly available research. The compound's structure is suitable for creating diverse chemical libraries, which are essential in the discovery of new therapeutic agents.

Investigation in Agrochemical Formulations (e.g., Herbicides, Pesticides)

This compound is a significant intermediate in the agrochemical industry. dataintelo.comarkema.cn It is utilized in the formulation of various crop protection products, including herbicides, insecticides, and fungicides. dataintelo.comarkema.cndataintelo.com The amine functionality of this compound allows it to be a component in the synthesis of active ingredients for these agrochemical products. arkema.cnthomasnet.com

Table 1: Use of this compound in Agrochemicals

Agrochemical TypeRole of this compound
HerbicidesIntermediate for active ingredient synthesis dataintelo.comarkema.cn
InsecticidesIntermediate for active ingredient synthesis dataintelo.comarkema.cn
FungicidesIntermediate for active ingredient synthesis dataintelo.comarkema.cn

The application of this compound in agrochemical formulations is driven by the need for effective and sustainable solutions to enhance crop yields. dataintelo.com

Role in Catalysis Research

The catalytic activity of amines like this compound is a subject of ongoing research.

Evaluation of Catalytic Efficiency in Model Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is often catalyzed by amines. organic-chemistry.orgresearchgate.netnih.gov Primary amines can act as effective catalysts in this reaction. The reaction mechanism involves the amine activating a carbonyl compound, facilitating a nucleophilic attack by an active methylene (B1212753) compound. organic-chemistry.org While the Knoevenagel condensation is a model reaction to test the catalytic efficiency of amines, specific studies detailing the performance of this compound in this role are not widely published. The products of such reactions are often valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Benchmarking Against Similar Amines (e.g., Diisopropylamine)

To evaluate the catalytic performance of this compound, it would be benchmarked against other amines like diisopropylamine (B44863). Diisopropylamine is a secondary amine, and its different steric and electronic properties would likely result in different catalytic activity and selectivity compared to the primary amine, this compound. arkema.com Such comparative studies are essential for selecting the optimal catalyst for a specific chemical transformation. Data on direct catalytic comparisons between this compound and diisopropylamine is limited in the available literature.

Table 2: Comparison of Amines for Catalysis Research

AmineTypePotential for Catalysis
This compound PrimaryPotential catalyst for reactions like Knoevenagel condensation.
Diisopropylamine SecondaryUsed as a catalyst or building block in various reactions. arkema.com

Kinetic Studies and In-situ FTIR for Intermediate Monitoring

Kinetic studies are crucial for understanding the mechanism and efficiency of a catalyzed reaction. d-nb.info For an amine-catalyzed reaction like the Knoevenagel condensation, kinetic analysis can reveal the rate-determining step and the influence of reaction parameters. d-nb.info

In-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time. research-solution.com It allows for the detection of reaction intermediates, providing valuable insights into the catalytic cycle. mtroyal.ca The application of in-situ FTIR to study the catalytic role of this compound would involve tracking the vibrational bands of the reactants, intermediates (such as an iminium species), and products over time. While the methodology is established, specific kinetic and in-situ FTIR studies focused on this compound as a catalyst are not readily found in the surveyed literature. mtroyal.ca

Environmental Research Applications

The environmental fate and utility of this compound are critical areas of investigation, particularly concerning its biodegradability, behavior under photolytic conditions, and its role in innovative carbon capture technologies.

The ready biodegradability of this compound has been evaluated using standardized international protocols, such as the OECD 301B guideline (CO₂ Evolution Test). oecd.org This test is a stringent screening method to determine if a chemical substance can be rapidly broken down by microorganisms in an aerobic environment. oecd.orgoecd.org In this assay, a solution of the test substance is inoculated with activated sludge from a domestic sewage treatment plant and incubated for 28 days. europa.eu The rate of biodegradation is determined by measuring the amount of carbon dioxide produced, which is a final product of aerobic respiration.

A substance is considered "readily biodegradable" if it reaches 60% of its theoretical maximum CO₂ production (ThCO₂) within a 10-day window during the 28-day test period. oecd.org Parallel tests are run with a reference compound (like sodium benzoate) to ensure the viability of the inoculum and the proper functioning of the test system. oecd.org Based on its properties and related environmental assessments, this compound has been classified in Germany's system as Water Hazard Class 1 (WGK 1), indicating it is a low hazard to waters. umweltbundesamt.de

Table 1: Example Parameters for OECD 301B Biodegradation Assay of this compound

ParameterCondition/ValueGuideline Reference
Test GuidelineOECD 301B (CO₂ Evolution Test) oecd.orgoecd.org
InoculumActivated sludge, non-adapted, from domestic sewage europa.eu
Test Duration28 days oecd.org
MeasurementCumulative CO₂ evolution europa.eu
Pass Level≥ 60% of ThCO₂ within a 10-day window oecd.org
Substance Conc.Typically 10-20 mg/L (as organic carbon) oecd.org
Temperature22 ± 2 °C oecd.org
Control SystemsInoculum blank, Reference substance (e.g., Sodium Benzoate) europa.eu

Photolysis is a key process that determines the environmental persistence of a chemical compound when exposed to sunlight. Research methodologies for evaluating the environmental fate of this compound include photolysis studies where aqueous solutions of the compound are exposed to ultraviolet (UV) light, often at a specific wavelength like 254 nm, to simulate solar radiation.

During these experiments, the concentration of this compound is monitored over time to determine its photodegradation rate. Crucially, the formation of breakdown products (photoproducts) is also tracked, typically using advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The pH of the solution is a critical parameter in these studies, as it can significantly influence the rate of photodegradation and the types of by-products formed by altering the chemical's molecular or anionic state. nih.gov Identifying these breakdown products is essential for a complete environmental risk assessment, as they may be more or less toxic than the parent compound.

Table 2: Hypothetical Experimental Design for Photolysis Study of this compound

ParameterDescriptionRationale/Method
UV Exposure Irradiation with a controlled UV source.Simulates environmental exposure to sunlight. A common wavelength used is 254 nm.
Matrix Aqueous solution at various pH levels (e.g., 3, 7, 9).To assess the influence of environmental pH on degradation rates. nih.gov
Monitoring Periodic sampling and analysis of the parent compound.To calculate the photolytic half-life and degradation kinetics.
Analysis LC-MS/MS or similar high-resolution techniques.To identify and quantify the breakdown products formed during photolysis.
Control Dark control samples stored under identical conditions.To distinguish photolytic degradation from other degradation pathways like hydrolysis.

This compound is a subject of investigation within the field of carbon capture, specifically in the development of novel solvent systems. It is considered a lipophilic amine, a class of amines with limited solubility in water. d-nb.info These amines are key components in thermomorphic biphasic solvent (TBS) systems designed for more energy-efficient CO₂ absorption from flue gases. d-nb.inforesearchgate.net

Computational Chemistry Studies on this compound

Computational chemistry provides powerful tools to understand the molecular behavior of this compound, complementing experimental research by offering insights into its interactions and electronic properties.

Molecular dynamics (MD) simulations are employed to study the behavior of this compound at an atomic level. mdpi.com These simulations model the movements and interactions of atoms and molecules over time, providing a detailed picture of the substance's properties in different environments. mdpi.com

In one study, computational methods were used to investigate the relationship between molecular structure, intermolecular interactions, and solubility for a range of solvents, including this compound, for the capture of organosulfides. acs.org Such simulations can reveal how this compound molecules interact with each other and with other chemical species, like solvents or solutes. acs.orgdoi.org By analyzing interaction energies and spatial distribution functions, researchers can understand the forces (e.g., hydrogen bonding, van der Waals forces) that govern its behavior in a mixture. mdpi.com This knowledge is crucial for designing and optimizing solvent systems for specific separation applications. acs.org

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of the this compound molecule. nih.govsns.it These calculations can determine optimized molecular geometries, electron distribution, and the energies of molecular orbitals.

Such methods are essential for understanding the fundamental aspects of a molecule's reactivity. For instance, in the computational study of solvents for organosulfide capture, quantum chemistry was likely used to calculate properties of this compound that influence its interaction with the target compound. acs.orgdoi.org These calculations provide insights into the non-covalent interactions, such as hydrogen bonds and dispersion forces, that are critical for predicting how effectively a solvent can dissolve a specific substance. acs.org By providing precise data on energetics and molecular structure, these calculations guide the selection and design of effective solvents for industrial and environmental applications. nih.gov

Predictive Toxicology Modeling (e.g., Network Toxicology)

Predictive toxicology is an evolving field that utilizes computational models to forecast the potential adverse effects of chemicals on human health and the environment. nih.govkoeichem.com This in silico approach aims to reduce reliance on traditional animal testing by creating models based on a compound's structure and physicochemical properties. nih.gov One of the key methods in this field is the development of Quantitative Structure-Activity Relationships (QSAR), which are mathematical models that link the structural features of chemicals to their biological activities, including toxicity. ajol.infonih.gov

For aliphatic amines, such as this compound, QSAR studies have been conducted to evaluate their relative toxicity. These models often use descriptors like the octanol-water partition coefficient (logP) to predict a substance's ability to pass through cell membranes. ajol.info Studies on various aliphatic compounds, including amines, have successfully used these models to predict toxicity against organisms like Tetrahymena pyriformis. mdpi.com

While specific network toxicology models detailing the interaction pathways of this compound are not widely published, its inclusion in toxicology databases is a prerequisite for such research. The United States Environmental Protection Agency (EPA) includes this compound in its Distributed Structure-Searchable Toxicity (DSSTox) database. The DSSTox database is a critical public chemistry resource that supports the development of improved predictive toxicology models. The availability of this data allows for its use in computational models that predict toxicity and assess potential hazards. research-solution.com General toxicology models for aliphatic amines often classify them based on their mechanism of action, with many being categorized as narcotic substances in aquatic toxicity tests. canada.ca

Industrial and Specialty Chemical Applications

This compound (IPOPA) is a versatile chemical compound with a range of uses in industrial and specialty chemical manufacturing. lookchem.comontosight.ai Its unique properties, derived from its primary amine and ether functional groups, make it a valuable component in various formulations and synthesis processes. chemicalbook.com

Use in Surfactant Formulations

This compound is utilized in the formulation of surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid. It is classified as a non-ionic surfactant and is noted for its excellent cleansing capabilities. chemicalbook.com Its properties are beneficial in products like detergents and cleaning agents.

The amine can be used as a building block for more complex surfactants. For example, it is a suitable primary amine for reacting with other chemicals to create specialized surfactants like N,N-dialkylpolyhydroxyalkylamines. google.com Additionally, it is listed as a component in some liquid detergent compositions, particularly those containing anionic surfactants, where it can be part of the amine-based component of the formulation. google.com The amphiphilic nature of related compounds, possessing both hydrophobic and hydrophilic characteristics, is crucial for their function as surfactants. ontosight.ai

Table 1: Applications of this compound in Surfactant-Related Products
Product TypeFunction of this compoundReference
Detergents and Cleaning AgentsActs as a cleansing agent and surfactant.
Liquid DetergentsComponent in combination with anionic surfactants. google.com
Specialty SurfactantsIntermediate for synthesis of other surfactant molecules. google.com

Application as Emulsifiers

As an emulsifier, this compound helps to stabilize mixtures of immiscible liquids, such as oil and water. This function is critical in a variety of industrial and commercial products. painichemical.com The compound's ability to act as an emulsifying agent is one of its key applications. painichemical.com

Emulsifiers work by forming a film at the interface between the two liquids, which prevents them from coalescing. Fatty amines, a class of chemicals to which this compound belongs, are known to be effective emulsifiers. google.com Its utility as an emulsifier is noted in various industrial contexts, including the formulation of corrosion inhibitors and lubricants where stable emulsions are required. painichemical.com

Role as Chemical Intermediates for New Materials and Products

A primary and significant application of this compound is its role as a versatile chemical intermediate or building block. lookchem.comarkema.cn Its amine functional group is reactive and can participate in various chemical reactions, including alkylation and acylation, to produce a wide array of other compounds. lookchem.comontosight.ai

This reactivity makes it a valuable starting material in the synthesis of novel compounds for diverse fields such as pharmaceuticals, agrochemicals, and materials science. lookchem.com Specific research has demonstrated its use as a reactant in the preparation of biologically active molecules, including:

1-Alcoxyalkyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones : A series of these compounds synthesized using this compound has shown potential antibacterial activity. sigmaaldrich.comscispace.com

Ethyl 1,4-dihydro-1-(3-isopropoxypropyl)-4-oxo-3-quinolinecarboxylate : A quinoline (B57606) derivative with potential applications in pharmaceuticals. chemicalbook.comsigmaaldrich.com

1-(p-sulfamyl)-phenyl-5-oxo-3-pyrrolidine carboxylic acid derivatives : These compounds are explored for potential therapeutic uses. chemicalbook.comsigmaaldrich.com

Peptoids : It has been used in the synthesis of specific peptoid residues for biological research, such as in the development of molecules to block virus entry into cells. researchgate.net

Table 2: Examples of Products Synthesized from this compound
Synthesized Compound Class/MoleculePotential Application AreaReference
1-Alcoxyalkyl-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-onesAntibacterial Agents sigmaaldrich.comscispace.com
Ethyl 1,4-dihydro-1-(3-isopropoxypropyl)-4-oxo-3-quinolinecarboxylatePharmaceuticals chemicalbook.comsigmaaldrich.com
PeptoidsBiological Research / Antivirals researchgate.net

Application as Solvents in Industrial Processes

This compound also serves as a solvent in various industrial processes. dataintelo.comwhamine.com Its chemical structure allows it to dissolve other substances, a property useful in chemical synthesis and formulations. It is reported to be soluble in water, alcohol, and most organic solvents, which enhances its versatility as a solvent. datainsightsmarket.com One area of research has explored its potential use as an absorbing solvent for the capture of organosulfides, indicating its utility in purification and separation processes.

Use in Dye Manufacturing

The compound is used as an intermediate in the manufacturing of dyes. arkema.cndatainsightsmarket.comwhamine.com Its chemical properties allow it to be incorporated into the structure of dye molecules. A specific example is its use in the preparation of anthraquinone (B42736) disperse dyes. google.com In this process, this compound is reacted with a dye precursor to create the final dye molecule, which can then be used to color materials like polyester (B1180765) in brilliant, greenish-blue shades. google.com Another patent describes its use in the synthesis of phthalocyanine (B1677752) dyestuffs.

Toxicity and Safety Research for 3 Isopropoxypropylamine

Toxicity Assessment and Studies

Toxicological assessments for 3-Isopropoxypropylamine are based on data aggregated from notifications to regulatory bodies and supplier safety data sheets. These assessments characterize the potential hazards associated with exposure to the compound.

In toxicology, dose-response modeling is a fundamental tool used to understand the relationship between the dose of a substance and the magnitude of its biological effect. nih.gov The Hill equation is a commonly used mathematical model for this purpose, describing how a physiological response is related to the concentration of a ligand. nih.govnih.gov The equation is a four-parameter logistic function that can determine key toxicological metrics such as a substance's potency (e.g., EC50 or IC50) and cooperativity (the Hill slope). nih.gov

The Hill equation is defined as:

E = E₀ + (Eₘₐₓ - E₀) / (1 + (EC₅₀ / C)ⁿᴴ)

Where:

E is the observed effect.

E₀ is the baseline response without the substance.

Eₘₐₓ is the maximum possible response.

C is the concentration of the substance.

EC₅₀ is the concentration at which 50% of the maximum effect is observed.

n H is the Hill coefficient, which describes the steepness of the curve and suggests the cooperativity of binding. nih.gov

While this methodology is standard for characterizing the toxicity of chemical compounds, specific studies applying the Hill equation to model the dose-response of this compound are not extensively available in public literature. Such studies would be crucial for quantitatively defining its toxicological profile.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. To obtain a comprehensive toxicological profile, IC50 values are often determined across a variety of cell lines or organisms. The statistical analysis of these values, for instance using Analysis of Variance (ANOVA) with post-hoc tests, allows researchers to compare the compound's potency and identify any cell- or species-specific toxicity.

Publicly available research, including patent literature, mentions the determination of IC50 values for various compounds, sometimes in contexts where this compound is listed as a potential reagent or part of a chemical library. epo.orggoogleapis.com However, specific IC50 data for this compound itself across different cell lines or organisms are not detailed in the reviewed scientific literature.

Acute toxicity refers to the adverse effects that can occur after a single, short-term exposure to a substance. According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified with specific acute toxicity hazards. nih.gov It is considered harmful if swallowed. nih.gov The most severe acute effects are related to its corrosive nature; it is classified as causing severe skin burns and serious eye damage. nih.govsigmaaldrich.comtcichemicals.com While safety data sheets indicate that detailed acute toxicity studies (such as LD50 values) have not been fully investigated or are unavailable, the existing hazard classifications provide a clear warning of its potential for acute harm upon contact or ingestion. thermofisher.comfishersci.co.ukfluorochem.co.uk

Hazard ClassGHS Hazard CodeHazard StatementSource
Acute Toxicity, OralH302Harmful if swallowed nih.gov
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage nih.govsigmaaldrich.comtcichemicals.comsigmaaldrich.com
Serious Eye Damage/IrritationH318Causes serious eye damage nih.gov
Skin SensitisationH317May cause an allergic skin reaction nih.gov
Specific target organ toxicity, single exposureH335May cause respiratory irritation nih.gov

Occupational Exposure Limits (OELs) are upper limits on the acceptable concentration of a hazardous substance in workplace air. As of now, specific OELs, such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, have not been established for this compound. fishersci.co.ukosha.gov

Health hazard assessments rely on the available toxicological data. The primary occupational hazards of this compound are linked to its corrosivity, which can cause severe damage to the skin and eyes upon contact. nih.govtcichemicals.com It is also classified as a potential skin sensitizer (B1316253) and respiratory irritant. nih.gov Therefore, risk management in occupational settings requires stringent controls, such as the use of personal protective equipment (e.g., gloves, goggles, faceshields) and adequate ventilation to prevent exposure. sigmaaldrich.comtcichemicals.com The European Union's Public Activities Coordination Tool (PACT) lists the substance, indicating it is under review by authorities, which may lead to the future establishment of harmonized classifications or exposure limits. europa.eu

Environmental Fate and Ecotoxicity Studies

Understanding the environmental fate of a chemical involves assessing its persistence, potential for bioaccumulation, and mobility in various environmental compartments like soil and water. nih.govresearchgate.net For this compound, its high water solubility suggests it will likely be mobile in soil and may spread in water systems. thermofisher.com Persistence is considered unlikely based on available information. thermofisher.com

Ecotoxicity studies evaluate the harmful effects of a substance on organisms in the environment. For this compound, the primary concern is its effect on aquatic life. It is classified under the Globally Harmonized System (GHS) as being harmful to aquatic life with long-lasting effects. nih.govsigmaaldrich.comsigmaaldrich.com

Hazard ClassGHS Hazard CodeHazard StatementSource
Hazardous to the aquatic environment, long-term hazardH412Harmful to aquatic life with long lasting effects nih.govsigmaaldrich.comsigmaaldrich.com

This classification (Aquatic Chronic 3) indicates that while the substance may not be acutely toxic to aquatic organisms in short-term tests, its persistence and/or potential for chronic toxicity can pose a risk to aquatic ecosystems over longer periods. sigmaaldrich.comsigmaaldrich.com

Safety Protocols and Handling

Given its chemical nature as a corrosive and flammable liquid, strict safety protocols are essential when handling this compound. tcichemicals.comsigmaaldrich.comnih.gov

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent contact and exposure. coleparmer.com Engineering controls, such as local exhaust ventilation and ensuring that eyewash stations and safety showers are near the workstation, are also crucial. thermofisher.comtcichemicals.com

Recommended Personal Protective Equipment (PPE)

Protection TypeRecommendationReference
Eye/Face ProtectionWear tightly fitting safety goggles or a faceshield (8-inch minimum). Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU). tcichemicals.comsigmaaldrich.comopcw.orgchemsrc.com
Hand ProtectionHandle with impervious gloves. Gloves must be inspected before use and disposed of according to good laboratory practices. tcichemicals.comopcw.orgsigmaaldrich.com
Body ProtectionWear impervious protective clothing and boots as the situation requires. tcichemicals.comfluorochem.co.uk
Respiratory ProtectionFor situations with vapor or mist, use a respirator with a multi-purpose combination (US) or type ABEK (EN 14387) respirator filter. Options include a half or full facepiece respirator or a self-contained breathing apparatus (SCBA). tcichemicals.comsigmaaldrich.comchemsrc.com

Proper handling and storage procedures are critical to maintain the stability of this compound and prevent hazardous situations.

Handling and Storage Guidelines

Guideline TypeProcedureReference
HandlingAvoid contact with skin, eyes, and clothing. thermofisher.comtcichemicals.comopcw.org thermofisher.comtcichemicals.comopcw.org
Work in a well-ventilated area and prevent the generation of vapor or mist. tcichemicals.comopcw.org tcichemicals.comopcw.org
Keep away from heat, sparks, open flames, and hot surfaces. Do not smoke in the area. thermofisher.comtcichemicals.comopcw.org thermofisher.comtcichemicals.comopcw.org
Use non-sparking tools and explosion-proof equipment. Take precautionary measures against static discharge. thermofisher.comtcichemicals.com thermofisher.comtcichemicals.com
Wash hands and face thoroughly after handling. thermofisher.comtcichemicals.com thermofisher.comtcichemicals.com
StorageStore in a cool, dry, and well-ventilated place. thermofisher.comopcw.org thermofisher.comopcw.org
Keep containers tightly closed. thermofisher.comopcw.org thermofisher.comopcw.org
Store in a designated flammables and corrosives area. thermofisher.comlookchem.com thermofisher.comlookchem.com

Immediate and appropriate first aid must be administered in case of accidental exposure. Medical attention should be sought immediately in all cases of exposure. thermofisher.comtcichemicals.com

First-Aid Measures for Exposure

Exposure RouteEmergency ProcedureReference
InhalationRemove the person to fresh air and keep them comfortable for breathing. If the person is not breathing, give artificial respiration. Seek immediate medical attention from a doctor or poison center. thermofisher.comtcichemicals.comtcichemicals.com
Skin ContactTake off immediately all contaminated clothing. Rinse the skin with plenty of water or shower. Wash the affected area with soap and water. Seek immediate medical attention. Wash contaminated clothing before reuse. thermofisher.comtcichemicals.comtcichemicals.com
Eye ContactRinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. thermofisher.comtcichemicals.comtcichemicals.com
IngestionDo NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink plenty of water; milk may be given afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention from a doctor or poison center. thermofisher.comtcichemicals.comtcichemicals.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-isopropoxypropylamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-chloropropylamine with isopropanol under basic conditions (e.g., KOH) at 90°C may yield the target compound. Solvent choice (e.g., dimethylacetamide) and catalysts (e.g., tributylamine) significantly affect reaction efficiency . Optimization should include monitoring reaction time, temperature, and stoichiometry using techniques like TLC or GC-MS.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the isopropoxy group (δ ~1.2 ppm for methyl groups) and amine protons.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification.
  • Thermogravimetric analysis (TGA) : To assess thermal stability, particularly for applications requiring heat exposure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Segregate waste and consult hazardous material guidelines, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy group influence this compound’s reactivity in coordination chemistry or drug delivery systems?

  • Methodological Answer : The isopropoxy group’s steric bulk may hinder nucleophilic attacks on the amine, altering ligand-metal binding kinetics. Computational modeling (e.g., DFT) can predict electronic effects, while experimental validation via UV-Vis or X-ray crystallography is essential. Applications in drug delivery require testing pH-dependent stability (e.g., hydrolysis in simulated gastric fluid) .

Q. What analytical strategies resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity or impurities. Systematic studies should:

  • Compare solubility in polar (water, ethanol) vs. nonpolar solvents (hexane).
  • Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
  • Validate purity via elemental analysis and Karl Fischer titration for moisture content .

Q. How can this compound be functionalized for use in supramolecular amphiphiles or polymer composites?

  • Methodological Answer :

  • Host-guest interactions : Modify the amine with azide groups for click chemistry, enabling conjugation to cyclodextrins or cucurbiturils .
  • Polymerization : Initiate RAFT polymerization using the amine as a chain-transfer agent, optimizing monomer ratios and reaction time for desired molecular weight .

Q. What role does this compound play in catalysis, and how can its performance be benchmarked against similar amines?

  • Methodological Answer : Test catalytic efficiency in model reactions (e.g., Knoevenagel condensation). Compare turnover frequency (TOF) and enantioselectivity (if applicable) with analogs like diisopropylamine. Use kinetic studies (e.g., Arrhenius plots) and in-situ FTIR to monitor intermediate formation .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of this compound?

  • Methodological Answer :

  • Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression.
  • ANOVA with post-hoc tests : Compare IC50_{50} values across cell lines or organisms.
  • Meta-analysis : Aggregate data from repeated experiments to identify outliers or trends .

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

  • Methodological Answer :

  • Biodegradation assays : Use OECD 301B guidelines with activated sludge to measure degradation rates.
  • Photolysis studies : Exclude solutions to UV light (λ = 254 nm) and monitor breakdown products via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.